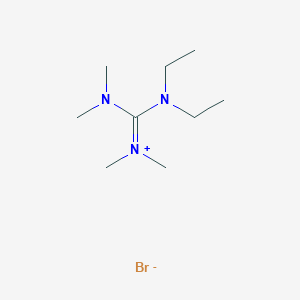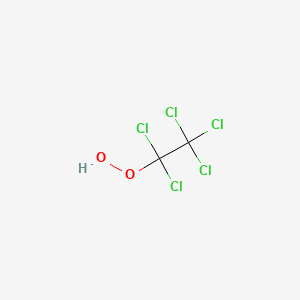
Pentachloroethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloroethane-1-peroxol is a chemical compound characterized by the presence of five chlorine atoms and a peroxol group attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of Pentachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxol group. The reaction conditions for the chlorination process include the use of chlorine gas and a suitable catalyst, often under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
Pentachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentachloroethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Pentachloroethane-1-peroxol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can generate reactive oxygen species (ROS) through its peroxol group, leading to oxidative stress and potential cellular damage. This mechanism is being studied for its implications in both therapeutic and toxicological contexts.
Vergleich Mit ähnlichen Verbindungen
Pentachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxol-containing compounds. Similar compounds include:
Pentachloroethane: A related compound with five chlorine atoms but without the peroxol group.
Tetrachloroethane: Contains four chlorine atoms and exhibits different chemical properties.
Hexachloroethane: Contains six chlorine atoms and is used in different industrial applications
Eigenschaften
CAS-Nummer |
832733-26-3 |
|---|---|
Molekularformel |
C2HCl5O2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,1,1,2,2-pentachloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2HCl5O2/c3-1(4,5)2(6,7)9-8/h8H |
InChI-Schlüssel |
ZKMRLNNCNZVZMP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(OO)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


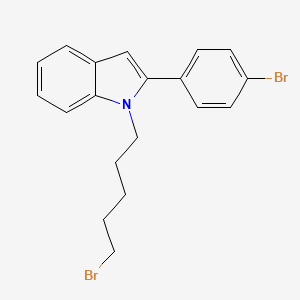
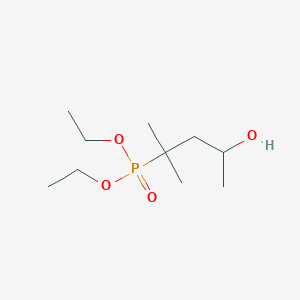
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)

methanone](/img/structure/B14195094.png)
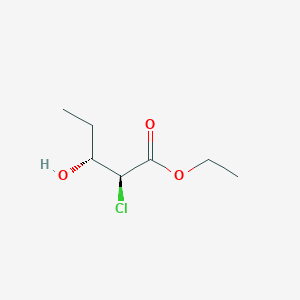
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

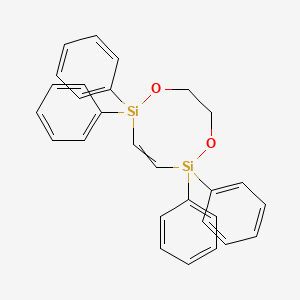

phosphane](/img/structure/B14195125.png)
